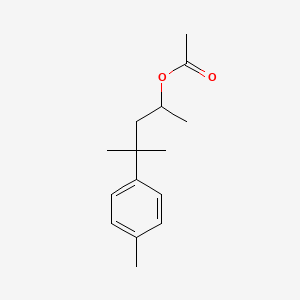
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate is an organic compound with the molecular formula C15H22O2. It is a derivative of acetic acid and is characterized by the presence of a p-tolyl group attached to a propyl chain, which is further substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate can be synthesized through several methods. One common approach involves the esterification of 1,3,3-trimethyl-3-(p-tolyl)propanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,3-trimethyl-3-(p-tolyl)propyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The molecular pathways involved can include inhibition of microbial growth or modulation of metabolic processes.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-3-(m-tolyl)propyl acetate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1,3,3-Trimethyl-3-(o-tolyl)propyl acetate: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
1,3,3-Trimethyl-3-phenylpropyl acetate: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1,3,3-Trimethyl-3-(p-tolyl)propyl acetate is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
属性
CAS 编号 |
84681-85-6 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
[4-methyl-4-(4-methylphenyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C15H22O2/c1-11-6-8-14(9-7-11)15(4,5)10-12(2)17-13(3)16/h6-9,12H,10H2,1-5H3 |
InChI 键 |
BMHPLNQKERZLCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















